molecular formula C16H15ClN4O2 B2948169 4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone CAS No. 320421-73-6

4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone

Cat. No. B2948169
CAS RN: 320421-73-6
M. Wt: 330.77
InChI Key: XHMFDOIXIIEIIC-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone, also known as 4-Cl-MMP-5-Me-Pyr, is a chlorinated pyridazinone derivative that has been studied for its potential applications in scientific research. This compound has an aromatic ring structure with a long chain of carbon and nitrogen atoms. Due to its structure, 4-Cl-MMP-5-Me-Pyr has been investigated for its potential use in various fields of research, including pharmacology and biochemistry.

Scientific Research Applications

Gas Chromatographic Determination

Pyrazon, a related compound, is used in herbicide formulations and has been the subject of studies aiming to determine its content and impurities in technical products through gas chromatography. The methodology focuses on evaluating pyrazon's content using an internal standard approach, highlighting the importance of precise analytical techniques in quality control of agricultural chemicals (Výboh et al., 1974).

Modes of Action in Herbicides

Research into the modes of action of pyridazinone herbicides reveals that certain derivatives can inhibit photosynthesis in plants, contributing to their phytotoxicity. These studies provide insight into the biochemical mechanisms underlying the effectiveness of herbicides and potentially guide the development of new agricultural chemicals with enhanced efficacy and specificity (Hilton et al., 1969).

Synthesis and Evaluation for Parkinson's Disease

The synthesis of derivatives like HG-10-102-01, aimed at imaging the LRRK2 enzyme in Parkinson's disease, represents an advanced application in medical research. This illustrates the role of pyridazinone derivatives in developing diagnostic tools for neurodegenerative diseases, showcasing their potential beyond agricultural applications (Wang et al., 2017).

Monoamine Oxidase Inhibitors

Studies have also explored the transformation of heterocyclic compounds into monoamine oxidase B (MAO-B) inhibitors, indicating their therapeutic potential in treating neurological disorders. Such research underscores the versatility of pyridazinone derivatives in synthesizing compounds with significant pharmacological activities (Ding & Silverman, 1993).

Synthesis for Cardiotonic Applications

A novel class of cardiotonics, involving the synthesis and evaluation of [4-(substituted-amino)phenyl]pyridazinones, highlights the potential of such compounds in developing treatments for heart conditions. This research demonstrates the contribution of pyridazinone derivatives to cardiovascular pharmacology, offering pathways to novel therapeutics (Okushima et al., 1987).

properties

IUPAC Name

4-chloro-2-(4-methoxyphenyl)-5-[methyl(pyrrol-1-yl)amino]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c1-19(20-9-3-4-10-20)14-11-18-21(16(22)15(14)17)12-5-7-13(23-2)8-6-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMFDOIXIIEIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C(=O)N(N=C1)C2=CC=C(C=C2)OC)Cl)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)-3(2H)-pyridazinone

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